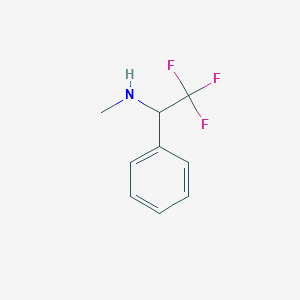

メチル(2,2,2-トリフルオロ-1-フェニルエチル)アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a chemical compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenylethylamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is structurally related to 1-phenylethylamine derivatives, which have been studied for their pharmacological properties. The compound can serve as a building block for synthesizing biologically active molecules. Research indicates that derivatives of 1-phenylethylamine exhibit significant activity against various biological targets, including receptors involved in neuropharmacology and oncology .

Case Study: Synthesis of Antitumor Agents

Recent studies have highlighted the utility of methyl(2,2,2-trifluoro-1-phenylethyl)amine in synthesizing antitumor agents. For instance, its derivatives have been incorporated into drug candidates targeting specific cancer types, demonstrating promising results in preclinical trials . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which is crucial for their efficacy.

Chiral Auxiliary in Asymmetric Synthesis

Role as a Chiral Auxiliary

Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be employed as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in producing enantiomerically enriched compounds. This application is particularly relevant in synthesizing pharmaceuticals where chirality is critical for biological activity .

Case Study: Diastereoselective Synthesis

In one notable study, methyl(2,2,2-trifluoro-1-phenylethyl)amine was used to facilitate the diastereoselective synthesis of complex natural products. The reaction conditions were optimized to yield high enantiomeric excesses, showcasing the compound's effectiveness as a chiral auxiliary . This approach not only improves yields but also reduces the need for extensive purification processes.

Catalysis

Use in Organocatalysis

The compound has been explored as a component in organocatalytic systems. Its unique electronic properties contribute to the development of efficient catalysts for various organic transformations. Studies indicate that catalysts incorporating methyl(2,2,2-trifluoro-1-phenylethyl)amine exhibit enhanced reactivity and selectivity compared to traditional catalysts .

Case Study: Kinetic Resolution of Amines

A significant application of methyl(2,2,2-trifluoro-1-phenylethyl)amine is its role in the kinetic resolution of racemic amines. Research demonstrated that using this compound as a catalyst led to high yields and enantioselectivity during acylation reactions. This method provides an efficient pathway for obtaining pure enantiomers necessary for pharmaceutical applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for antitumor agents | Promising results in preclinical trials |

| Chiral Auxiliary | Facilitates asymmetric synthesis | High enantiomeric excess achieved |

| Catalysis | Component in organocatalytic systems | Enhanced reactivity and selectivity observed |

| Kinetic Resolution | Efficient resolution of racemic amines | High yields and enantioselectivity |

作用機序

Mode of Action

It’s possible that the compound interacts with its targets through nucleophilic addition , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

The compound might be involved in the synthesis of chiral amines , but the downstream effects of this are not clear

準備方法

Synthetic Routes and Reaction Conditions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of Methyl(2,2,2-trifluoro-1-phenylethyl)amine often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines .

類似化合物との比較

Similar Compounds

2,2,2-Trifluoro-1-phenylethylamine: Similar in structure but lacks the methyl group.

N-Methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group but has different functional groups attached.

Uniqueness

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is unique due to its specific combination of a trifluoromethyl group and a phenylethylamine backbone. This structure imparts distinctive chemical properties, such as increased stability and reactivity, making it particularly useful in various applications .

生物活性

Methyl(2,2,2-trifluoro-1-phenylethyl)amine (C₉H₁₀F₃N) is an organic compound characterized by a trifluoromethyl group attached to a phenylethylamine backbone. This unique structure imparts distinctive chemical properties that influence its biological activity. The presence of three fluorine atoms significantly affects the compound's polarity and reactivity, making it a subject of interest in medicinal chemistry and materials science.

The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing capabilities, which can alter its interaction with biological targets. The compound is categorized under amines and has potential applications in various fields due to these properties.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀F₃N |

| Polarity | High due to trifluoromethyl group |

| Reactivity | Influenced by electron-withdrawing nature of fluorine |

| Biological Classification | Organic compound with potential medicinal applications |

Case Studies and Research Findings

- Cholinesterase Inhibition : Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives demonstrated IC50 values lower than 50 µM against BChE, suggesting potential therapeutic applications in neurodegenerative diseases .

- Synthesis and Biological Evaluation : A study highlighted the synthesis of several 1-alkyl-2-(trifluoromethyl)aziridines from methyl(2,2,2-trifluoro-1-phenylethyl)amine derivatives. The resulting compounds were evaluated for their biological activity, showing promise as precursors for novel α-trifluoromethyl-β-phenylethylamines with potential stimulant effects .

- Anti-Trypanosomal Activity : Investigations into non-peptidic nitrile-based compounds revealed that structural modifications similar to those seen in methyl(2,2,2-trifluoro-1-phenylethyl)amine could lead to significant anti-trypanosomal activity. This suggests that the trifluoromethyl group may enhance the efficacy of compounds targeting Trypanosoma cruzi .

Comparative Analysis with Related Compounds

The biological activity of methyl(2,2,2-trifluoro-1-phenylethyl)amine can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenylethylamine | C₈H₁₁N | Known for stimulant effects; simpler structure |

| 2,2,2-Trifluoroacetophenone | C₈H₇F₃O | Used in organic synthesis; contains carbonyl |

| Trifluoromethylphenylmethanamine | C₉H₈F₃N | Similar trifluoromethyl group; potential bioactivity |

The unique combination of the trifluoromethyl group and phenylethylamine structure in methyl(2,2,2-trifluoro-1-phenylethyl)amine may confer distinct electronic properties and biological activities compared to these other compounds.

特性

IUPAC Name |

2,2,2-trifluoro-N-methyl-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXLQDTVSGAAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。